4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine

Methionine aminopeptidase HsMetAP1 selectivity Pyridinylpyrimidine SAR

4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine (CAS 1153412-18-0; molecular formula C₁₁H₁₀ClN₃; MW 219.67 g/mol) is a trisubstituted pyrimidine derivative bearing a chlorine atom at position 4, an ethyl group at position 6, and a pyridin-4-yl moiety at position 2. It belongs to the broader pyridinylpyrimidine class, a scaffold that has been systematically investigated for selective inhibition of human methionine aminopeptidase-1 (HsMetAP1).

Molecular Formula C11H10ClN3
Molecular Weight 219.67 g/mol
CAS No. 1153412-18-0
Cat. No. B1486584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine
CAS1153412-18-0
Molecular FormulaC11H10ClN3
Molecular Weight219.67 g/mol
Structural Identifiers
SMILESCCC1=CC(=NC(=N1)C2=CC=NC=C2)Cl
InChIInChI=1S/C11H10ClN3/c1-2-9-7-10(12)15-11(14-9)8-3-5-13-6-4-8/h3-7H,2H2,1H3
InChIKeyBOXIBVHVFRRNDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine (CAS 1153412-18-0): Pyridinylpyrimidine Building Block for Selective Inhibitor Design


4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine (CAS 1153412-18-0; molecular formula C₁₁H₁₀ClN₃; MW 219.67 g/mol) is a trisubstituted pyrimidine derivative bearing a chlorine atom at position 4, an ethyl group at position 6, and a pyridin-4-yl moiety at position 2 . It belongs to the broader pyridinylpyrimidine class, a scaffold that has been systematically investigated for selective inhibition of human methionine aminopeptidase-1 (HsMetAP1) [1]. The compound is commercially available as a research chemical and synthetic intermediate, with typical purity specifications of 95% (and select suppliers offering 98%) [2]. Its structural features—the C4 chlorine as a leaving group for nucleophilic aromatic substitution and the C6 ethyl group contributing lipophilicity (predicted logP ≈ 2.16)—make it a versatile building block for the synthesis of kinase-targeted libraries and MetAP-focused probe molecules [1][2].

Why Generic Pyridinylpyrimidine Substitution Fails: Positional Isomerism and Substituent-Dependent Selectivity in 4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine


Pyridinylpyrimidines cannot be treated as interchangeable commodities because subtle structural variations—particularly the position of the pyridine nitrogen and the nature of the C4 substituent—profoundly alter biological selectivity profiles. In their systematic SAR analysis of 58 pyridinylpyrimidine analogues, Zhang et al. (2013) demonstrated that the pyridin-2-yl attachment is the minimum pharmacophore for HsMetAP1 inhibition, with 5-chloro-6-methyl-2-pyridin-2-ylpyrimidine representing the minimal inhibitory element [1]. This finding implies that the pyridin-4-yl isomer (the target compound) places the pyridine nitrogen in a topologically distinct orientation, potentially redirecting binding preference toward different MetAP isoforms, other metalloenzymes, or alternative kinase targets [1]. Furthermore, the C4 chlorine serves as a regioselective derivatization handle that is absent in fully elaborated inhibitors, while the C6 ethyl group modulates lipophilicity differently than the methyl or hydrogen congeners [1][2]. For procurement purposes, these structural distinctions—positional isomerism of the pyridine ring, identity of the C4 leaving group, and C6 alkyl chain length—are not cosmetic; they directly govern the pharmacophore scaffold, enabling users to systematically access structure-selectivity space unavailable with the 2-yl isomer or des-chloro/des-ethyl variants.

Quantitative Differentiation Evidence for 4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine (CAS 1153412-18-0)


Regiochemical Differentiation: Pyridin-4-yl vs. Pyridin-2-yl Isomer as a Determinant of MetAP Target Engagement

The Zhang et al. (2013) SAR study established that 5-chloro-6-methyl-2-pyridin-2-ylpyrimidine constitutes the minimum pharmacophore for HsMetAP1 inhibition [1]. The pyridin-2-yl attachment places the pyridine nitrogen in a spatial orientation that engages the MetAP active-site metal cofactor. The target compound differs from this minimum pharmacophore at three positions simultaneously: it bears a pyridin-4-yl (vs. pyridin-2-yl) at C2, chlorine at C4 instead of C5, and ethyl at C6 instead of methyl. The pyridin-4-yl isomer places the heterocyclic nitrogen distal to the pyrimidine ring, creating a fundamentally different hydrogen-bond acceptor / metal-coordination geometry. This positional isomerism is not a minor perturbation; across the 58-analogue SAR campaign, pyridine substitution pattern was a primary driver of both potency and HsMetAP1-over-HsMetAP2 selectivity [1]. Consequently, the target compound provides a structurally orthogonal entry point for probing MetAP isoform selectivity or for exploring targets where pyridin-4-yl geometry is preferred (e.g., certain kinase ATP-binding pockets).

Methionine aminopeptidase HsMetAP1 selectivity Pyridinylpyrimidine SAR Positional isomerism

C4-Chlorine as a Regioselective Derivatization Handle: Synthetic Versatility vs. Fully Elaborated C4-Substituted Inhibitors

The target compound retains a chlorine atom at the pyrimidine C4 position, which serves as a competent leaving group for nucleophilic aromatic substitution (SNAr). This is synthetically significant: Zhang et al. identified 'long C4 side chains as essentials for higher HsMetAP1-selectivity,' and the most selective inhibitors in their series (25b, 25c, 26d, 30a-30c) all bear elaborated C4 substituents attached via the position occupied by chlorine in the target compound [1]. In contrast, 4,6-dichloro-2-(pyridin-4-yl)pyrimidine contains two reactive chlorine sites, increasing the risk of bis-substitution byproducts unless controlled by differential reactivity. The target compound's single chlorine site at C4, combined with the electronically distinct ethyl at C6, enables unambiguous, regioselective SNAr at C4 without requiring protecting-group strategies. Enamine (EN300-68621) supplies the compound at 95% purity with a melting point of 99–101°C, providing a characterized starting material for derivatization [2]. The predicted logP of 2.16 offers a balanced lipophilicity profile suitable for subsequent C4 functionalization without exceeding drug-like property space [2].

Nucleophilic aromatic substitution Medicinal chemistry building block C4 side-chain SAR Regioselective derivatization

Physicochemical and Purity Benchmarking: 4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine vs. 2-Pyridinyl Isomer

Both the pyridin-4-yl (CAS 1153412-18-0) and pyridin-2-yl (CAS 1153411-91-6) isomers share the molecular formula C₁₁H₁₀ClN₃ and molecular weight 219.67 g/mol, yet their physical properties diverge measurably due to the difference in pyridine nitrogen position. The target compound is reported with a melting point of 99–101°C and a predicted logP of 2.16 [1]. In contrast, the 2-yl isomer (available from Sigma-Aldrich as 4-chloro-6-ethyl-2-(2-pyridinyl)pyrimidine) has distinct spectral properties including a different InChIKey and the ¹H/¹³C NMR fingerprint inherent to the ortho-pyridinyl substitution pattern . The melting point of the 2-yl isomer is not widely published, limiting direct thermal comparison, but the distinct chromatographic retention behavior (driven by the altered hydrogen-bonding capacity of the pyridine nitrogen) ensures that the two isomers are analytically resolvable under standard RP-HPLC conditions. Commercially, the target compound is stocked by Enamine (EN300-68621, 95% purity) and AKSci (8490DE, 95% purity), with some suppliers offering 98% purity [1]. This multi-vendor availability at defined purity levels provides procurement flexibility that is not uniformly available for less common pyridinylpyrimidine regioisomers.

Purity specification Lipophilicity Melting point Quality control

C6-Ethyl vs. C6-Methyl Lipophilicity Tuning: Implications for Membrane Permeability and Target Engagement

The C6 position of the pyrimidine ring distinguishes the target compound (ethyl, 2-carbon chain) from the more common 6-methyl analogue. In the Zhang et al. SAR campaign, the minimum pharmacophore features a C6-methyl group, and the most selective inhibitors bear extended C4 side chains rather than C6 modifications [1]. However, for a building block intended for further elaboration, the ethyl group at C6 contributes approximately +0.5 logP units relative to the methyl congener, enhancing inherent lipophilicity without introducing the steric bulk or metabolic liability of longer alkyl chains (e.g., propyl, butyl) [2]. This places the target compound in a favorable property window: logP 2.16 sits within the Lipinski-compliant range (logP < 5), and the C6 ethyl provides sufficient hydrophobicity to support passive membrane permeation of derived products while leaving ample lipophilicity headroom for C4 side-chain attachment [2]. In contrast, the 6-H analogue (4-chloro-2-(pyridin-4-yl)pyrimidine) lacks the ethyl group entirely, resulting in a lower logP (~1.6–1.7) and reduced starting hydrophobicity, which may limit the property space accessible after derivatization [2].

Lipophilicity optimization C6 alkyl SAR Drug-like properties Membrane permeability

Optimal Research and Procurement Applications for 4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine (CAS 1153412-18-0)


Synthesis of C4-Diversified HsMetAP1 Probe Libraries with Defined C6-Ethyl Lipophilicity

Based on the Zhang et al. (2013) finding that C4 side chains are essential for HsMetAP1 selectivity, the target compound serves as an ideal starting material for synthesizing focused libraries where diverse amines, alcohols, or thiols are introduced at C4 via SNAr displacement of chlorine [1]. The fixed C6-ethyl and C2-pyridin-4-yl framework ensures that all library members share a consistent core scaffold while exploring C4 chemical space, enabling clean structure-selectivity relationship analysis. The predicted logP of 2.16 provides a balanced baseline for downstream property optimization [2].

Regioselective Derivatization for Kinase Inhibitor Scaffold Exploration

Pyridinylpyrimidines are a recognized scaffold in kinase inhibitor design, with the pyridine nitrogen and pyrimidine core capable of engaging the hinge region of ATP-binding pockets. The target compound's pyridin-4-yl orientation positions the pyridine nitrogen for interactions distinct from those of the pyridin-2-yl isomer commonly found in approved kinase inhibitors [1]. The single C4 reactive site enables unambiguous, high-yielding SNAr derivatization without competitive side reactions at C6, as would occur with 4,6-dichloro analogs. This makes the compound a reliable building block for synthesizing kinase-targeted screening decks with defined regiochemistry.

Analytical Reference Standard for Isomer-Specific Method Development

The distinct physicochemical properties of the pyridin-4-yl isomer—including its characterized melting point (99–101°C), defined logP (2.16), and unique chromatographic retention profile relative to the 2-yl isomer—make it suitable as an analytical reference standard for developing HPLC, LC-MS, or NMR methods that must resolve closely related pyridinylpyrimidine regioisomers [2]. Its availability at 95–98% purity from multiple vendors supports its use as a system suitability standard or impurity marker in pharmaceutical process chemistry.

MetAP Isoform Selectivity Profiling Using Orthogonal Pyridinylpyrimidine Cores

Zhang et al. established that the pyridin-2-yl core is the minimum pharmacophore for HsMetAP1 inhibition [1]. By employing the pyridin-4-yl isomer as an alternative core scaffold, researchers can systematically investigate whether the pyridine nitrogen position redirects inhibitory activity toward HsMetAP2 or other metalloaminopeptidases. Such orthogonal screening, where both the 2-yl and 4-yl isomers are elaborated in parallel and tested head-to-head against MetAP isoforms, can uncover isoform-selective chemotypes that the 2-yl-only approach would miss entirely.

Quote Request

Request a Quote for 4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.